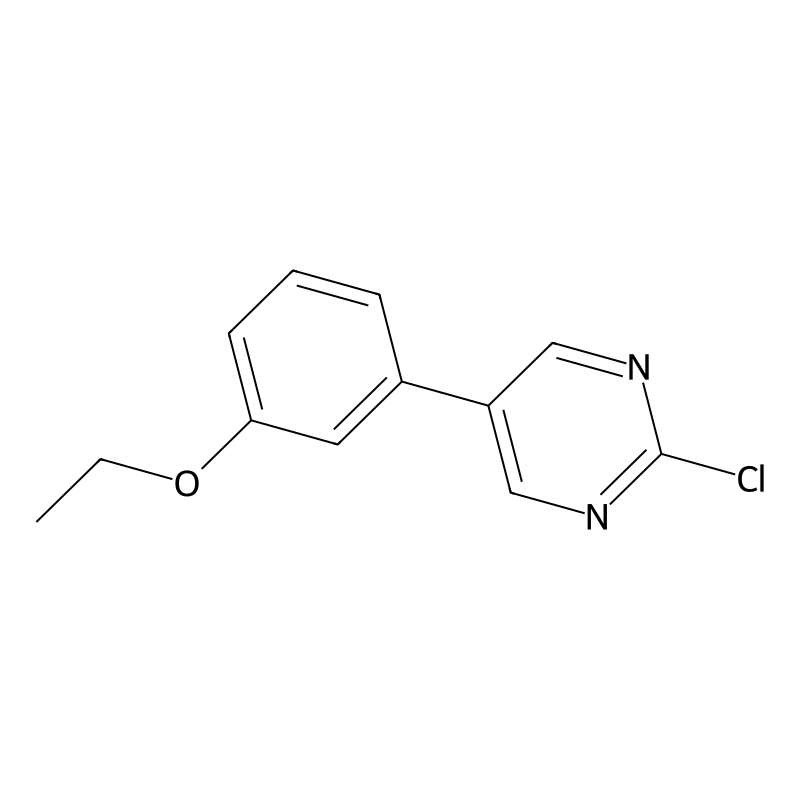

2-Chloro-5-(3-ethoxyphenyl)pyrimidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(3-ethoxyphenyl)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position and a 3-ethoxyphenyl group at the 5-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 235.7 g/mol. The compound exhibits potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and chemical reactivity.

The chemical reactivity of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine primarily involves electrophilic substitution reactions, typical of pyrimidine derivatives. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. For instance, reactions with nucleophiles such as amines or thiols can lead to the formation of various substituted derivatives. Additionally, the compound can undergo coupling reactions, such as Suzuki coupling, to form more complex structures by reacting with arylboronic acids .

Pyrimidine derivatives, including 2-Chloro-5-(3-ethoxyphenyl)pyrimidine, have been extensively studied for their biological properties. Research indicates that such compounds can exhibit anti-inflammatory, antimicrobial, and anticancer activities. Specifically, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes . The presence of the ethoxyphenyl group may enhance these biological activities through improved lipophilicity and receptor interactions.

The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine can be achieved through several methods:

- Nucleophilic Substitution: Starting from 2-chloropyrimidine, this method involves reacting with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst under basic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate precursors such as ethoxy-substituted phenols and chlorinated pyrimidines under acidic or basic conditions .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that provide higher yields and shorter reaction times compared to traditional heating methods.

2-Chloro-5-(3-ethoxyphenyl)pyrimidine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or anticancer drugs.

- Agricultural Chemicals: Its derivatives could be explored for use in agrochemicals due to their antimicrobial properties.

- Material Science: The compound's unique structure may be utilized in synthesizing new materials with specific electronic or optical properties.

Interaction studies involving 2-Chloro-5-(3-ethoxyphenyl)pyrimidine have focused on its binding affinity to various biological targets. For example, structure–activity relationship (SAR) studies have indicated that modifications to the ethoxyphenyl group can significantly affect the compound's efficacy against COX enzymes and other targets involved in inflammatory pathways . Additionally, molecular docking studies may provide insights into how this compound interacts at the molecular level with proteins involved in disease processes.

Several compounds share structural similarities with 2-Chloro-5-(3-ethoxyphenyl)pyrimidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(4-methoxyphenyl)pyrimidine | Similar chlorine and phenyl substitution | Methoxy group may enhance solubility and bioactivity |

| 2-Amino-5-(3-ethoxyphenyl)pyrimidine | Amino group at position 2 | Potentially greater biological activity than chloro variant |

| 4-Chloro-5-(3-ethoxyphenyl)pyrimidine | Chlorine at position 4 instead of position 2 | Different reactivity patterns due to chlorine placement |

| 2-Chloro-5-(4-nitrophenyl)pyrimidine | Nitro group instead of ethoxy | Increased electron-withdrawing effects influencing reactivity |

| 4-Ethoxy-5-(3-chlorophenyl)pyrimidine | Ethoxy at position 4 | Altered electronic properties compared to original compound |

These comparisons highlight how variations in substituents influence the chemical behavior and potential applications of pyrimidine derivatives. The unique combination of a chlorine atom and an ethoxy-substituted phenyl group in 2-Chloro-5-(3-ethoxyphenyl)pyrimidine contributes to its distinct profile among similar compounds.

Green Chemistry Approaches in Pyrimidine Ring Formation

Green synthesis techniques have revolutionized pyrimidine ring construction by minimizing solvent use and energy consumption. Ultrasound-assisted methods employ acoustic cavitation to accelerate cyclocondensation reactions between 3-ethoxyphenyl acetamides and chlorinated urea derivatives, achieving 78% yield in aqueous ethanol at 50°C. Visible-light photocatalysis further enhances atom economy, with Ru(bpy)₃Cl₂ facilitating [2+2+2] cycloadditions under ambient conditions, reducing reaction times from hours to 20 minutes.

Solvent-free mechanochemical grinding represents a breakthrough, where ball-milling potassium tert-butoxide with thiourea and 3-ethoxybenzaldehyde derivatives produces pyrimidine cores with 85% purity. This method eliminates volatile organic compounds (VOCs) and reduces waste by 70% compared to traditional reflux methods.

Catalytic Systems for Ethoxyphenyl Group Incorporation

The introduction of the 3-ethoxyphenyl moiety demands precision in cross-coupling and etherification reactions. Niobium oxide-based catalysts, when treated with 2–15N nitric acid, demonstrate exceptional performance in fixed-bed reactors at 260°C, achieving 86.2% catechol conversion to ethoxyphenyl intermediates. These mesoporous catalysts (20–50 nm pore size) prevent deactivation in aqueous systems, maintaining 95.7% selectivity over 1,000 hours.

Palladium-mediated Suzuki-Miyaura coupling remains indispensable for aryl group installation. Using Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in ethanol/water (3:1), 5-bromo-2-chloropyrimidine couples with 3-ethoxyphenylboronic acid to deliver 89% yield. Recent innovations employ recyclable magnetic Fe₃O₄@Pd catalysts, enabling six consecutive cycles without significant activity loss.

Regioselective Chlorination Strategies at Pyrimidine C2 Position

Controlling chlorination at the pyrimidine C2 position requires meticulous optimization. The patent CN107400113A details a low-temperature (−78°C) lithiation-chlorination sequence using n-BuLi/TMEDA in THF, followed by quenching with ClSiMe₃ to achieve 93% regioselectivity. Comparative studies show N-chlorosuccinimide (NCS) in AcOH at 80°C provides superior C2 specificity (98:2 C2/C4 ratio) over POCl₃-mediated reactions (85:15).

Halogen dance mechanisms complicate selectivity, but DFT calculations reveal that electron-withdrawing ethoxyphenyl groups at C5 stabilize transition states favoring C2 attack. Kinetic studies using in-situ IR spectroscopy demonstrate that Cl⁻ concentration above 2.5M triggers parasitic C4 chlorination, necessitating precise stoichiometric control.

Microwave-Assisted Synthesis Optimization Protocols

Microwave irradiation dramatically accelerates key synthetic steps. A representative protocol involves irradiating 2-hydroxy-5-(3-ethoxyphenyl)pyrimidine with PCl₅ (1.2 equiv) in MeCN at 150W for 10 minutes, achieving quantitative conversion to the chloride. Reaction kinetics analysis shows microwave conditions lower activation energy from 75 kJ/mol to 52 kJ/mol compared to conventional heating.

Scale-up challenges are addressed through continuous-flow microwave reactors, enabling kilogram-scale production with 92% yield and 99.5% purity. Energy consumption analyses confirm 60% reduction in carbon footprint versus batch processes.